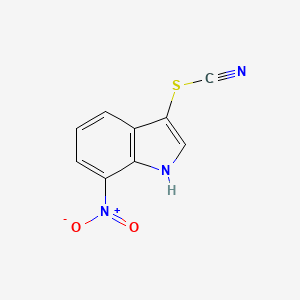
7-Nitro-3-thiocyanato-1H-indole
Overview
Description
7-Nitro-3-thiocyanato-1H-indole is a biochemical used for proteomics research . It has a molecular formula of C9H5N3O2S and a molecular weight of 219.22 .
Synthesis Analysis
A novel, convenient, and economical method was developed for the anodic thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds . This method uses constant potential electrolysis of potassium thiocyanate in an undivided cell under mild conditions (25°C, Pt anode, CH3CN) with yields up to 91% . The products were characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H5N3O2S . It has an average mass of 219.220 Da and a monoisotopic mass of 219.010239 Da .Chemical Reactions Analysis
The thiocyanation of aromatic and heteroaromatic compounds is a significant process for carbon-sulphur bond formation in organic synthesis . It is an interesting objective for the direct introduction of sulphur into aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C9H5N3O2S and a molecular weight of 219.22 . Further details about its physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis and Functionalization of Indoles
The substituted indole nucleus is central to many biologically active compounds, both natural and synthetic. Traditional methods for synthesizing and functionalizing indoles have been complemented by palladium-catalyzed reactions, which offer versatility and efficiency in the creation of complex molecules. These methodologies provide access to fine chemicals, pharmaceutical intermediates, and active ingredients in a more sustainable manner, demonstrating the significance of 7-Nitro-3-thiocyanato-1H-indole in chemical synthesis processes (Cacchi & Fabrizi, 2005).
Antiproliferative Activity
Research on new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, malononitrile, and various reagents has shown significant antiproliferative potency towards human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. This indicates the potential of this compound derivatives in cancer therapy by inducing cell death in cancer cell lines while having minimal effects on normal cells (Fawzy et al., 2018).
Stress Responses and Reactive Species
Tryptophan-derived indoles, including those related to this compound, play a role in the physiological response to stress by forming reactive oxygen and nitrogen species. These compounds participate in a network of reactions that can lead to various biological effects, underlying the importance of understanding their reactions and potential in drug development for pathologies associated with oxidative stress (Peyrot & Ducrocq, 2008).
Visible-Light-Promoted Thiocyanation
A method for the C-3 thiocyanation of indoles, utilizing Rose Bengal as the photocatalyst and air as the terminal oxidant, has been developed. This environmentally benign transformation is high-yielding and demonstrates the utility of this compound in the modification of indole structures through thiocyanation, opening avenues for the synthesis of novel compounds (Fan et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-nitro-3-thiocyanato-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to diverse downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
properties
IUPAC Name |
(7-nitro-1H-indol-3-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLKSNUTFHIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299713 | |
| Record name | 7-Nitro-1H-indol-3-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885266-79-5 | |
| Record name | 7-Nitro-1H-indol-3-yl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-1H-indol-3-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



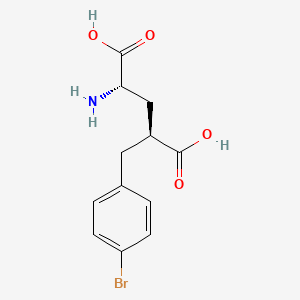
![Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate](/img/structure/B1648774.png)
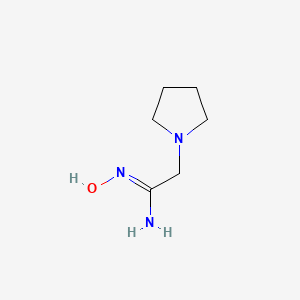

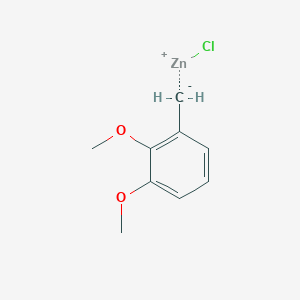

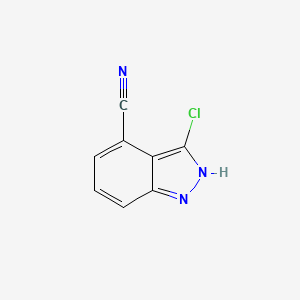
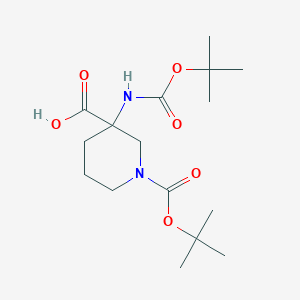
![4,6-Dimethoxy-2-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]methyl]pyrimidine](/img/structure/B1648814.png)
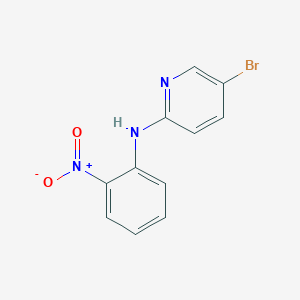
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl pivalate](/img/structure/B1648819.png)


![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)